molecular formula C10H12F2O B1390669 1-(1,1-Difluoroethyl)-3-ethoxybenzene CAS No. 1138445-11-0

1-(1,1-Difluoroethyl)-3-ethoxybenzene

Cat. No. B1390669
CAS RN: 1138445-11-0
M. Wt: 186.2 g/mol
InChI Key: QQRXDPGAFZULAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1,1-Difluoroethyl)-3-ethoxybenzene” is a theoretical organic compound that contains a benzene ring substituted with an ethoxy group at the 3rd position and a 1,1-difluoroethyl group at the 1st position .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods. For instance, 1,1-difluoroethylated aromatics have been synthesized using 1,1-difluoroethyl chloride (CH3CF2Cl), a cheap and abundant industrial raw material .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with an ethoxy group (C2H5O-) and a 1,1-difluoroethyl group (C2H3F2) attached to it .

Scientific Research Applications

  • Fluorine-Containing Molecules Development : Fluorine-containing molecules, like those involving the CF2Me residue which can be derived from 1-(1,1-Difluoroethyl)-3-ethoxybenzene, are significant in material, pharmaceutical, and agrochemical industries. Recent advancements focus on direct methodologies for 1,1-difluoroethylation reactions of various compounds, reflecting the growing interest in this field (Carbonnel et al., 2019).

  • Synthesis of Fluorinated Compounds : The synthesis of (1,1-difluoroethyl)arenes, including derivatives of this compound, is an important research area. Such compounds are synthesized through nucleophilic, electrophilic, and free radical fluorination or 1,1-difluoroethylation reactions, demonstrating the compound's relevance in organic chemistry and materials science (Li et al., 2018).

  • Electrochemical Fluorination : Studies on the electrochemical fluorination of aromatic compounds, including those structurally related to this compound, have been conducted. This research is crucial for understanding the reactions and formations of various fluorinated products, indicating the compound's potential applications in electrochemical processes (Momota et al., 1998).

  • Spectroscopic Characterization : The conformational properties of ethoxybenzene, a component of this compound, have been studied using laser-jet spectroscopy and theoretical calculations. This research aids in understanding the molecular behavior and potential applications in materials science (Egawa et al., 2010).

  • Organometallic Chemistry : The use of partially fluorinated benzenes, closely related to this compound, in organometallic chemistry and transition-metal-based catalysis has been explored. This highlights the compound's potential in developing new catalytic systems (Pike et al., 2017).

Future Directions

The future directions of “1-(1,1-Difluoroethyl)-3-ethoxybenzene” would depend on its potential applications. For instance, 1,1-difluoroethylated aromatics have shown potential in medicinal chemistry and related fields .

properties

IUPAC Name

1-(1,1-difluoroethyl)-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-3-13-9-6-4-5-8(7-9)10(2,11)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRXDPGAFZULAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101288543
Record name 1-(1,1-Difluoroethyl)-3-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1138445-11-0
Record name 1-(1,1-Difluoroethyl)-3-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Difluoroethyl)-3-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101288543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Difluoroethyl)-3-ethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-(1,1-Difluoroethyl)-3-ethoxybenzene
Reactant of Route 3
Reactant of Route 3
1-(1,1-Difluoroethyl)-3-ethoxybenzene
Reactant of Route 4
Reactant of Route 4
1-(1,1-Difluoroethyl)-3-ethoxybenzene
Reactant of Route 5
Reactant of Route 5
1-(1,1-Difluoroethyl)-3-ethoxybenzene
Reactant of Route 6
1-(1,1-Difluoroethyl)-3-ethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.